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Compound of Interest

Compound Name: Urotensin II, mouse acetate

Cat. No.: B15602724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous ligands for the

mouse Urotensin II receptor (UTS2R), a G-protein coupled receptor implicated in a range of

physiological and pathological processes. This document details the key ligands, their binding

affinities, the primary signaling pathways they activate, and standardized protocols for their

experimental characterization.

Endogenous Ligands
The mouse Urotensin II receptor is known to be activated by two endogenous peptide ligands:

Urotensin-II (U-II) and Urotensin-II Related Peptide (URP).[1][2] Both peptides share a

conserved cyclic hexapeptide core, Cys-Phe-Trp-Lys-Tyr-Cys, which is essential for their

biological activity.[3]

Urotensin-II (U-II): Initially identified as a potent vasoconstrictor, U-II is considered the

primary endogenous ligand for the UTS2R.[3][4] The mature mouse U-II peptide consists of

14 amino acids.

Urotensin-II Related Peptide (URP): Discovered subsequently, URP is an 8-amino acid

peptide that also potently binds to and activates the UTS2R.[2][5] It is considered the second

endogenous ligand for this receptor system.
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The interaction of these endogenous ligands with the mouse UTS2R has been characterized

through various binding and functional assays. The following tables summarize the available

quantitative data.

Table 1: Radioligand Binding Affinities for the Mouse Urotensin II Receptor

Ligand Radioligand Preparation Kd (pM) Ki (nM)
Bmax
(fmol/mg
protein)

Human U-II [125I]hU-II

Membranes

from HEK-

293 cells

expressing

mouse

UTS2R

654 ± 154 - 1011 ± 125

Mammalian

U-II

Isopeptides

[125I]hU-II

Membranes

from HEK-

293 cells

expressing

mouse

UTS2R

- 0.8 - 3 -

Data sourced from Elshourbagy et al. (2002).[1]

Table 2: Functional Potency of Ligands at the Mouse Urotensin II Receptor
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Ligand Assay Cell Line EC50 (nM)

Human U-II
Intracellular Ca2+

Mobilization

HEK-293 cells

expressing mouse

UTS2R

3.2 ± 0.8

Human U-II
Inositol Phosphate

(IP) Formation

HEK-293 cells

expressing mouse

UTS2R

7.2 ± 1.8

Goby U-II
Inositol Phosphate

(IP) Formation

HEK-293 cells

expressing mouse

UTS2R

2.6 ± 0.8

Data sourced from Elshourbagy et al. (2002).[1]

Signaling Pathways
Activation of the mouse UTS2R by its endogenous ligands primarily initiates a signaling

cascade through the Gαq/11 protein. This leads to the activation of Phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic

reticulum, triggering the release of intracellular calcium (Ca2+).[1][3][4] Downstream of this

primary pathway, UTS2R activation has been shown to modulate the activity of several other

signaling molecules, including Mitogen-Activated Protein Kinases (MAPK) such as ERK and

p38, and Calcium/calmodulin-dependent protein kinase II (CaMKII).
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Figure 1. UTS2R Signaling Pathway.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

endogenous ligands of the mouse UTS2R.

Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of

unlabeled ligands for the mouse UTS2R.

Materials:

Membranes from cells stably expressing the mouse UTS2R (e.g., HEK-293 cells).

Radioligand: [125I]-labeled U-II.

Unlabeled competitor ligands (mouse U-II, mouse URP, and other test compounds).

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.5% BSA, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4.

96-well microplates.

Glass fiber filters (e.g., Whatman GF/C).

Filtration apparatus.

Scintillation counter and scintillation fluid.

Procedure:

Membrane Preparation: Homogenize cells expressing the mouse UTS2R in ice-cold lysis

buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding

buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).

Assay Setup: In a 96-well plate, add in the following order:
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50 µL of binding buffer.

50 µL of unlabeled competitor ligand at various concentrations (typically from 10-12 M to

10-5 M). For total binding, add 50 µL of binding buffer. For non-specific binding, add a high

concentration of unlabeled U-II (e.g., 1 µM).

50 µL of radioligand ([125I]U-II) at a fixed concentration (typically near its Kd value).

50 µL of the membrane preparation (containing a specified amount of protein, e.g., 10-20

µg).

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to

reach equilibrium (e.g., 60-120 minutes).

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in

wash buffer using a filtration apparatus.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the specific binding as a function of the log concentration of the competitor

ligand. Fit the data to a one-site competition model to determine the IC50 value. Calculate

the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following UTS2R

activation.

Materials:

Cells stably expressing the mouse UTS2R (e.g., HEK-293 or CHO cells).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Pluronic F-127.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM

probenecid, pH 7.4.

Ligands (mouse U-II, mouse URP, and other test compounds).

96- or 384-well black-walled, clear-bottom microplates.

Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR or FlexStation).

Procedure:

Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to

adhere overnight.

Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM

with 0.02% Pluronic F-127) in assay buffer. Remove the cell culture medium and add the

loading solution to each well.

Incubation: Incubate the plate in the dark at 37°C for 60 minutes.

Washing: Gently wash the cells with assay buffer to remove excess dye. Leave a final

volume of assay buffer in each well.

Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate.

Record a baseline fluorescence reading.

Ligand Addition: Using the integrated fluid dispenser, add the ligands at various

concentrations to the wells while continuously recording the fluorescence intensity.

Data Analysis: The change in fluorescence intensity over time reflects the change in

intracellular calcium concentration. Determine the peak fluorescence response for each

concentration of the ligand. Plot the peak response as a function of the log concentration of

the ligand and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
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Ligand Characterization Workflow

Start: Synthesize/Purify Ligands
(mU-II, mURP, Analogs)

Radioligand Binding Assay Functional Assay
(e.g., Calcium Mobilization)

Determine Binding Affinity
(Kd, Ki)

Determine Functional Potency
(EC50, Emax)

Structure-Activity Relationship (SAR) Analysis

End: Lead Compound Identification

Click to download full resolution via product page

Figure 2. Experimental Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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